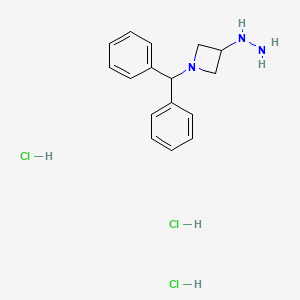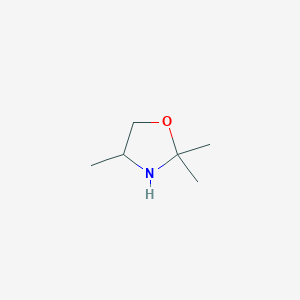
2,2,4-Trimethyloxazilidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyloxazilidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is notable for its stability and versatility, making it a valuable component in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyloxazilidine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method includes the use of isobutylaldehyde as a raw material, undergoing aldol condensation and Cannizzaro reactions in the presence of a sodium alcoholate catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
2,2,4-Trimethyloxazilidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidine derivatives.
科学的研究の応用
2,2,4-Trimethyloxazilidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,2,4-Trimethyloxazilidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it binds to the peptidyl transferase center of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . This mechanism is distinct from other protein synthesis inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria.
類似化合物との比較
Similar Compounds
Similar compounds to 2,2,4-Trimethyloxazilidine include other oxazolidines, oxazoles, and thiazoles . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a preferred choice in various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important tool in scientific research and industrial production.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3 |
InChIキー |
GUDXOFXWLFMJQX-UHFFFAOYSA-N |
正規SMILES |
CC1COC(N1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
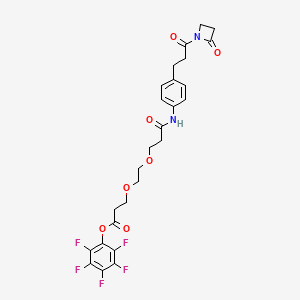
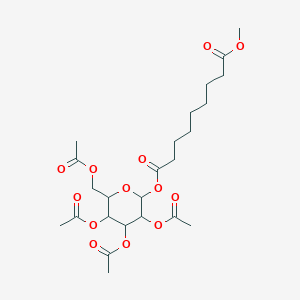
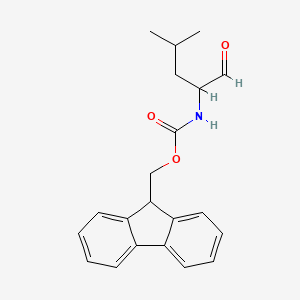


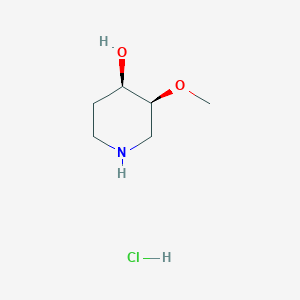
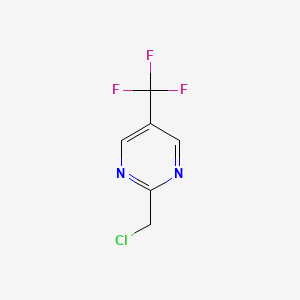
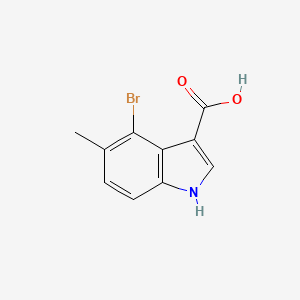
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
